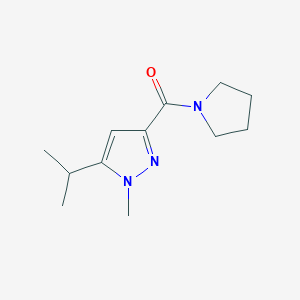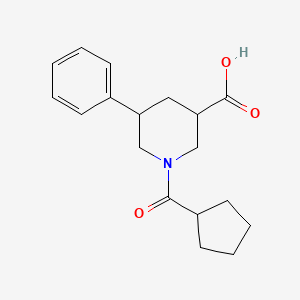
N-cyclopentyl-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-methylbutanamide, also known as CPMB, is a chemical compound that belongs to the class of amides. It is a white crystalline solid that is used in various scientific research applications. CPMB is known for its ability to interact with the endocannabinoid system, which is responsible for regulating various physiological and biochemical processes in the body.
Scientific Research Applications
N-cyclopentyl-2-methylbutanamide is used in various scientific research applications, including the study of the endocannabinoid system and its role in regulating physiological and biochemical processes. N-cyclopentyl-2-methylbutanamide is known for its ability to interact with the CB1 and CB2 receptors, which are located throughout the body and are responsible for regulating various functions such as pain, appetite, and mood. N-cyclopentyl-2-methylbutanamide is also used in the study of drug addiction and the development of new drugs that target the endocannabinoid system.
Mechanism of Action
N-cyclopentyl-2-methylbutanamide interacts with the CB1 and CB2 receptors in the endocannabinoid system, which leads to the activation of various signaling pathways. The activation of these pathways can result in the modulation of neurotransmitter release, which can affect various physiological and biochemical processes in the body. N-cyclopentyl-2-methylbutanamide is also known to have an allosteric effect on the CB1 receptor, which can enhance the binding of other ligands to the receptor.
Biochemical and Physiological Effects
N-cyclopentyl-2-methylbutanamide has been shown to have various biochemical and physiological effects in scientific research studies. These effects include the modulation of pain, appetite, mood, and inflammation. N-cyclopentyl-2-methylbutanamide has also been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the effects of N-cyclopentyl-2-methylbutanamide on the body.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-methylbutanamide has several advantages for lab experiments, including its ability to interact with the endocannabinoid system and its high purity. However, there are also limitations to its use in experiments, including the need for specialized equipment and expertise in handling and synthesizing the compound. Additionally, the effects of N-cyclopentyl-2-methylbutanamide on the body are not fully understood, which can make interpreting experimental results challenging.
Future Directions
There are several future directions for the study of N-cyclopentyl-2-methylbutanamide and its effects on the body. One direction is the development of new drugs that target the endocannabinoid system, which can be used in the treatment of various diseases. Another direction is the study of the interactions between N-cyclopentyl-2-methylbutanamide and other compounds, which can provide insights into the mechanisms of action of N-cyclopentyl-2-methylbutanamide. Additionally, further research is needed to fully understand the effects of N-cyclopentyl-2-methylbutanamide on the body and its potential as a therapeutic agent.
Conclusion
In conclusion, N-cyclopentyl-2-methylbutanamide is a chemical compound that is used in various scientific research applications. It is synthesized using various methods and is known for its ability to interact with the endocannabinoid system. N-cyclopentyl-2-methylbutanamide has various biochemical and physiological effects on the body, including the modulation of pain, appetite, mood, and inflammation. However, further research is needed to fully understand the effects of N-cyclopentyl-2-methylbutanamide on the body and its potential as a therapeutic agent.
Synthesis Methods
N-cyclopentyl-2-methylbutanamide can be synthesized using various methods, including the reaction of cyclopentylmagnesium bromide and 2-methylbutanoyl chloride, or the reaction of cyclopentylamine and 2-methylbutanoyl chloride. The resulting product is then purified using recrystallization or chromatography techniques. The purity of N-cyclopentyl-2-methylbutanamide is essential in scientific research applications, as impurities can affect the results of experiments.
properties
IUPAC Name |
N-cyclopentyl-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-8(2)10(12)11-9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTNEKVTUBPXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)


![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)




![4-(cyclopropylmethyl)-N~5~-(3-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7560975.png)
![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)

![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)